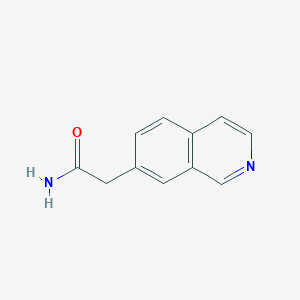
2-(Isoquinolin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isoquinolin-7-yl)acetamide is a heterocyclic compound featuring an isoquinoline ring attached to an acetamide group. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound’s unique structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-7-yl)acetamide typically involves the reaction of isoquinoline with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, forming the acetamide derivative .
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often utilize catalytic processes to enhance yield and selectivity. For instance, metal-catalyzed reactions, such as those involving palladium or ruthenium, are employed to facilitate the formation of the isoquinoline core .
Chemical Reactions Analysis
Types of Reactions: 2-(Isoquinolin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Isoquinoline amine derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(Isoquinolin-7-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Industry: The compound is used in the development of dyes, catalysts, and materials for electronic applications
Mechanism of Action
The mechanism of action of 2-(Isoquinolin-7-yl)acetamide involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-7-yl)acetamide, known for its diverse pharmacological properties.
Quinoxaline: A related heterocyclic compound with applications in medicinal chemistry
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its acetamide group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-isoquinolin-7-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-8-1-2-9-3-4-13-7-10(9)5-8/h1-5,7H,6H2,(H2,12,14) |
InChI Key |
MLYSCVOSPZWFMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















